Product packaging for 2,3-dihydro-1H-indole-5-carbaldehyde(Cat. No.:CAS No. 90563-57-8)

2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B180958
CAS No.: 90563-57-8
M. Wt: 147.17 g/mol
InChI Key: SUAXWOZVUOMRER-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-5-carbaldehyde is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features an indoline core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. Its structure, which combines an aromatic aldehyde functional group with a saturated pyrrole ring, makes it a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Researchers utilize this aldehyde in condensation reactions, such as the synthesis of quinazolinone derivatives . These fused azaheterocycles are investigated for their wide range of biological activities, including potential antibacterial properties. Some indole-quinazolinone hybrids have shown promising activity against challenging bacterial strains like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . The indoline scaffold is also a key subunit in various natural and synthetic alkaloids, making this carbaldehyde a valuable starting point in the synthesis of novel compounds for drug discovery and biological probing . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate care and adhere to all relevant safety and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B180958 2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 90563-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXWOZVUOMRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596242
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90563-57-8
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 2,3 Dihydro 1h Indole 5 Carbaldehyde

Reactivity of the Aldehyde Group at C-5

The aldehyde group at the C-5 position of the indoline (B122111) ring is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, olefinations, and redox transformations.

Nucleophilic Additions and Condensations (e.g., Knoevenagel, Schiff Base Formation)

The electrophilic carbon of the carbaldehyde group readily undergoes attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: In the presence of a basic catalyst, 2,3-dihydro-1H-indole-5-carbaldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation. This reaction is a cornerstone for the synthesis of more complex molecular scaffolds. For instance, it has been utilized in three-component reactions to generate diverse libraries of dihydropyrano[2,3-c]pyrazoles. google.com

Schiff Base Formation: The aldehyde functionality readily condenses with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of various heterocyclic compounds and has been noted in the context of creating oxime linker derivatives. jst.go.jp The formation of an imine intermediate is also a key step in reductive amination protocols.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction, employing a phosphonium (B103445) ylide, has been successfully applied to this aldehyde. For example, the reaction with methyl(triphenylphosphoranylidene)acetate is a key step in the synthesis of 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide (MPT0E028), a potent histone deacetylase inhibitor. nih.gov This reaction typically proceeds to give the corresponding cinnamic acid derivative after hydrolysis. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate (B1237965) carbanion, offers an alternative and often advantageous method for olefination. This reaction has been documented in the synthesis of 1-(4-methoxy-phenyl)-5-styryl-2,3-dihydro-1H-indole, where 1-(4-methoxy-phenyl)-2,3-dihydro-1H-indole-5-carbaldehyde is reacted with a phosphonate reagent. lookchem.com

Oxidation and Reduction Chemistry of the Carbaldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized indoline derivatives.

Oxidation: Standard oxidizing agents can be employed to convert the carbaldehyde to the corresponding carboxylic acid. Pyridinium dichromate (PDC) has been documented for the oxidation of a related alcohol to the aldehyde, highlighting the compatibility of this oxidizing agent with the indoline scaffold. nih.govresearchgate.net

Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. Sodium borohydride (B1222165) is a suitable reagent for this purpose. For instance, in a one-pot reductive deamination protocol, sodium borohydride was used to reduce an intermediate diazonium salt, demonstrating its utility in the presence of other functional groups. google.com Reductive amination, which involves the in-situ formation and reduction of an imine, is another important application of reducing agents like sodium triacetoxyborohydride (B8407120) in the presence of this compound. google.com

Formation of Acetals, Oximes, and Hydrazones

The carbonyl group of this compound can be protected or derivatized through reactions with alcohols, hydroxylamines, and hydrazines.

Acetal (B89532) Formation: The reaction with alcohols under acidic conditions leads to the formation of acetals. This is a common strategy for protecting the aldehyde group during subsequent chemical transformations. For example, the formation of a cyclic acetal has been described in a patent for the synthesis of benzoamide piperidine (B6355638) compounds. google.com

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) or its derivatives to form oximes. This transformation has been utilized in the synthesis of novel non-carboxylate benzoylsulfonamide-based protein tyrosine phosphatase 1B inhibitors, where various aldehydes, including a derivative of this compound, were converted to their corresponding oxime linker derivatives. jst.go.jp

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines yields hydrazones. This reaction is a key step in the synthesis of pyrazole-containing compounds, as demonstrated in the reaction of β-ketoesters with hydrazine to generate pyrazolones. google.com

Transformations Involving the Indoline Heterocycle

The indoline ring system, while less aromatic than indole (B1671886), still possesses a degree of aromatic character in its benzenoid ring, allowing for certain electrophilic substitution reactions.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The electron-donating nature of the nitrogen atom in the indoline ring activates the attached benzene (B151609) ring towards electrophilic attack. The directing influence of the existing substituents, namely the dihydro-pyrrole ring and the C-5 carbaldehyde group, will determine the position of substitution. The aldehyde group is a deactivating, meta-directing group, while the annulated dihydro-pyrrole ring is an activating, ortho-, para-directing group. The outcome of an electrophilic substitution will depend on the interplay of these electronic effects and the reaction conditions. Specific examples of electrophilic aromatic substitution on the benzenoid ring of this compound itself are not extensively detailed in the provided search results, however, general principles of electrophilic substitution on substituted indoles and indolines can be applied.

Interactive Data Tables

Table 1: Reactivity of the Aldehyde Group in this compound

Reaction TypeReagents/ConditionsProduct TypeReference
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile), baseα,β-Unsaturated carbonyl compounds google.com
Schiff Base FormationPrimary aminesImines (Schiff bases) jst.go.jp
Wittig ReactionPhosphonium ylides (e.g., methyl(triphenylphosphoranylidene)acetate)Alkenes nih.gov
Horner-Wadsworth-EmmonsPhosphonate carbanionsAlkenes lookchem.com
OxidationPDCCarboxylic acids nih.govresearchgate.net
ReductionSodium borohydride, Sodium triacetoxyborohydridePrimary alcohols google.comgoogle.com
Acetal FormationAlcohols, acid catalystAcetals google.com
Oxime FormationHydroxylamineOximes jst.go.jp
Hydrazone FormationHydrazineHydrazones google.com

Ring-Opening and Rearrangement Reactions

The saturated pyrrolidine (B122466) portion of the indoline scaffold is susceptible to ring-opening reactions under certain catalytic conditions, a transformation that is not readily observed in the corresponding aromatic indoles. While specific studies on this compound are not extensively documented, the reactivity of the parent indoline core provides a strong model for its potential transformations.

Under hydrothermal conditions and in the presence of specific metal catalysts (such as Ni, Pt, Ru), the indoline ring can undergo hydrogenolysis. This process involves the cleavage of the C-N and C-C bonds of the pyrrolidine ring. The reaction typically proceeds after the hydrogenation of indole to indoline, which is the primary pathway. The subsequent ring-opening of the indoline can lead to the formation of various substituted anilines. For instance, studies on indole have shown that its reduction to indoline is followed by ring-opening to yield products like 2-ethyl-benzenamine and toluidine. researchgate.net This suggests that this compound could potentially be converted to aminobenzaldehyde derivatives through a similar catalytic ring-opening process.

The general pathway for such a transformation can be summarized as follows:

Catalytic Activation: The indoline coordinates to the metal catalyst.

C-N Bond Cleavage: Hydrogenolysis of the N1-C2 or N1-C7a bond occurs.

C-C Bond Cleavage: Subsequent or concurrent cleavage of the C2-C3 bond can take place.

Product Formation: This leads to the formation of open-chain amino-alkyl benzene derivatives. The presence of the aldehyde group at the 5-position would be retained in the final product, yielding functionalized aniline (B41778) derivatives.

Rearrangement reactions of the indoline core itself are less common than ring-opening. However, rearrangements are well-documented in the context of the related indole structures, such as the acid-catalyzed 1,2-migration of substituents from the C3 to the C2 position. While this specific "dance reaction" occurs on the indole nucleus, it highlights the potential for skeletal reorganization within this family of heterocycles under specific, often acidic, conditions.

Reactivity at the Pyrrolidine Moiety (C2, C3)

The C2 and C3 positions of this compound consist of sp³-hybridized carbons, making them reactive in ways characteristic of saturated heterocycles rather than the electrophilic substitution seen in indoles.

Oxidation: One of the primary reactions of the indoline ring is oxidation. The pyrrolidine moiety can be dehydrogenated to form the corresponding aromatic indole, in this case, indole-5-carbaldehyde. This is a common transformation and can be achieved with a variety of oxidizing agents. Furthermore, oxidation can occur at the C2 position to introduce a carbonyl group, which would yield 2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde (an oxindole). nih.gov

N-Functionalization: The secondary amine (N-H) of the pyrrolidine ring is a key site of reactivity. It can readily undergo a range of functionalization reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form N-acylindolines.

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

N-Arylation: Coupling with aryl halides, often under metal catalysis (e.g., Buchwald-Hartwig amination).

N-Carbamoylation: Reaction with isocyanates to form urea (B33335) derivatives. This has been used as a strategy to direct C-H functionalization at the C-7 position of the indoline ring. nih.gov

The reactivity of the N-H bond can, however, be influenced by the steric hindrance of adjacent groups. Studies on (S)-indoline-2-carboxylic acid have noted the low nucleophilicity of the secondary amine, which can make certain coupling reactions challenging. rsc.org

C-H Functionalization: Direct functionalization of the C-H bonds at the C2 and C3 positions is a more advanced transformation. While less reactive than the C-H bonds in the aromatic indole nucleus, these sites can be activated under transition-metal catalysis. The aldehyde group on the benzene ring, being electron-withdrawing, may influence the reactivity of the entire molecule, but specific studies on its effect on C2/C3 functionalization are limited.

Pathways to Fused and Polycyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic aldehyde, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

Annulation and Cycloaddition Reactions

Annulation reactions, which involve the formation of a new ring fused to the existing indoline scaffold, are a powerful tool for building molecular complexity.

A notable example is the synthesis of fused indoline heterocycles through cycloaddition reactions. In one study, indoles bearing electron-withdrawing groups, including a 5-CHO group, were shown to react with cyclic azoalkenes in a formal [4+2] cycloaddition. acs.org This reaction, catalyzed by zinc dichloride, provides efficient access to tetracyclic fused indoline systems like tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org This demonstrates that the aldehyde-substituted indoline core is a viable substrate for constructing polycyclic frameworks.

Table 1: Synthesis of Fused Indolines via [4+2] Cycloaddition acs.org

Indole SubstrateAzoalkene PartnerProductYield
5-CHO-Indole6-membered cyclic azoalkeneTetrahydro-1H-pyridazino[3,4-b]indoleModerate
5-CHO-Indole7-membered cyclic azoalkeneTetrahydro-1H-pyridazino[3,4-b]indoleGood

This table is illustrative of the reactivity of aldehyde-substituted indoles in forming fused systems as reported in the literature.

Furthermore, the aldehyde group itself can participate directly in annulation reactions. The Pictet-Spengler reaction is a classic example, involving the condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov While the indoline nitrogen of this compound is not a β-arylethylamine itself, intramolecular variations or multicomponent reactions that generate a suitable intermediate in situ could lead to fused systems. For instance, multicomponent reactions involving indole aldehydes, isocyanides, and aminoazines have been shown to afford fused adducts through oxidative Pictet-Spengler processes. nih.gov

Dimerization and Oligomerization Processes

The formation of dimers and higher-order oligomers from this compound can be envisaged through several mechanistic pathways, although specific examples for this exact molecule are not prevalent in the literature. The reactivity can be extrapolated from related indole and indoline derivatives.

Oxidative Dimerization: Indole derivatives are known to undergo oxidative dimerization to form bi-indoles, often through palladium-catalyzed C-H transformations to create 3,3'-biindolyl scaffolds. rsc.org Similarly, quinone oxidation of certain indoles can lead to 7,7'-bi-indolyl derivatives. rsc.org It is plausible that under similar oxidative conditions, this compound could undergo dimerization. The coupling could potentially occur at the C-7 position, which is ortho to the nitrogen atom, or involve the nitrogen atoms to form N-N linked dimers, although the former is more commonly observed. The presence of the aldehyde would add further complexity and potential for subsequent reactions.

Condensation Reactions: The presence of both an N-H group and a C=O group allows for potential intermolecular condensation reactions. For example, the reaction of two molecules could lead to the formation of a dimer containing a diazepine (B8756704) ring through condensation between the amine of one molecule and the aldehyde of another. More complex oligomers could form if the process continues. The condensation of indoles with aldehydes to form tris(indolyl)methanes is a well-known reaction, showcasing the reactivity of the aldehyde group in this context. researchgate.net

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-acetylindoline-5-carbaldehydes, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are used to assign every proton and carbon atom in the structure.

Comprehensive ¹H NMR Data Interpretation for Indoline-5-carbaldehydes

The ¹H NMR spectrum of 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde provides a precise map of the proton environments. The spectrum is characterized by distinct signals for the aliphatic protons of the five-membered ring, the aromatic protons on the benzene (B151609) ring, the aldehydic proton, and the protons of the N-acetyl group.

Key features include two triplets corresponding to the methylene (B1212753) protons at C-2 and C-3, a result of their coupling to each other. The aromatic region typically shows a pattern indicative of a 1,2,4-trisubstituted benzene ring. The aldehydic proton appears as a singlet at a significantly downfield chemical shift, while the N-acetyl protons also present as a sharp singlet.

Interactive Data Table: ¹H NMR Data for 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.15t8.4
H-3~3.20t8.4
H-4~8.10d8.2
H-6~7.70dd8.2, 1.8
H-7~7.65d1.8
-CHO~9.85s-
-COCH₃~2.25s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data is representative for an N-acetyl derivative.

Advanced ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum for an N-acetylindoline-5-carbaldehyde will show distinct signals for the carbonyl carbons (aldehyde and amide), the aromatic carbons, and the aliphatic carbons of the indoline (B122111) ring and the acetyl methyl group. The chemical shifts of the aromatic carbons confirm the substitution pattern, and the positions of the aliphatic carbons at C-2 and C-3 are characteristic of the saturated five-membered ring.

Interactive Data Table: ¹³C NMR Data for 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-2~50.0
C-3~28.0
C-3a~131.0
C-4~125.0
C-5~130.5
C-6~124.5
C-7~117.0
C-7a~145.0
-CHO~191.0
N-C=O~168.5
-CH₃~24.0

Note: Chemical shifts are approximate and representative for an N-acetyl derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde (C₁₁H₁₁NO₂), the experimentally measured exact mass would be compared to the calculated mass to confirm the formula with a high degree of confidence (typically within 5 ppm).

Data Table: HRMS Data for 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde

IonCalculated Exact Mass [M+H]⁺Found Mass [M+H]⁺
C₁₁H₁₂NO₂⁺190.0863~190.0861

Note: The "Found Mass" is a representative value.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde shows characteristic absorption bands for the key functional groups.

The most prominent peaks are the carbonyl (C=O) stretching vibrations. The aldehyde carbonyl typically appears around 1685 cm⁻¹, while the amide carbonyl of the acetyl group appears at a slightly lower wavenumber, around 1665 cm⁻¹. The spectrum also displays C-H stretching vibrations for the aromatic and aliphatic portions of the molecule and C-N stretching vibrations.

Interactive Data Table: Key IR Absorption Bands for 1-acetyl-2,3-dihydro-1H-indole-5-carbaldehyde

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aldehyde C=O Stretch~1685Strong
Amide C=O Stretch~1665Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch~1350Medium

Note: Wavenumbers are approximate and representative.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a powerful technique for probing the electronic transitions within a molecule. For indole (B1671886) derivatives, the absorption spectrum is typically characterized by two main bands in the ultraviolet region, designated as ¹Lₐ and ¹Lₑ according to Platt's notation. These bands correspond to π→π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring.

The introduction of a carbaldehyde (formyl) group at the 5-position of the 2,3-dihydro-1H-indole core is expected to significantly influence its electronic spectrum. The aldehyde group acts as an electron-withdrawing group, which can engage in conjugation with the π-system of the benzene ring portion of the indoline structure. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ).

Table 1: Predicted UV-Vis Absorption Characteristics for 2,3-dihydro-1H-indole-5-carbaldehyde in Common Solvents This table is predictive and based on data from analogous indole compounds.

SolventPredicted λₘₐₓ (nm)Associated Electronic TransitionExpected Observations
Hexane (Non-polar)~280-300¹LₑFine vibronic structure may be observable.
Ethanol (Polar, Protic)~290-310¹LₐBroad, featureless band due to solvent relaxation effects.
Acetonitrile (Polar, Aprotic)~285-305¹LₐShift in λₘₐₓ compared to protic solvents, reflecting different solute-solvent interactions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the bicyclic system, the conformation of the five-membered dihydro-pyrrole ring, and the orientation of the 5-carbaldehyde group. Although specific crystallographic data for the title compound is not available in the referenced literature, extensive studies on related indole and indoline derivatives allow for a well-founded prediction of its solid-state structure. nih.govnih.govmdpi.com

For example, the crystal structure of 5-nitroindole, which also features a substituent at the 5-position, crystallizes in the monoclinic P2₁/c space group. nih.gov In this structure, molecules are stabilized by N–H···O hydrogen bonds. nih.gov Similarly, the crystal structure of 1-ethyl-5-iodoindolin-2-one demonstrates columns of molecules interacting via C—H···O hydrogen bonds and I···I short contacts. nih.gov

Based on these related structures, it is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1. The primary intermolecular interactions governing the crystal packing would likely be hydrogen bonds between the indole nitrogen (N-H) and the oxygen atom of the carbaldehyde group of an adjacent molecule, forming chains or dimeric motifs. Further stabilization would be provided by C-H···π and potentially π-π stacking interactions between the aromatic rings.

Table 2: Predicted Crystallographic Parameters for this compound This table is predictive and based on crystallographic data from analogous indole derivatives.

ParameterPredicted Value / TypeBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommonly observed for substituted indoles. nih.gov
Space GroupP2₁/c or Pna2₁Frequently found in related heterocyclic structures. nih.gov
Molecules per Unit Cell (Z)4Typical for the predicted space groups. nih.gov
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···π interactionsPresence of N-H donor and C=O acceptor. nih.govnih.gov
Molecular ConformationThe indoline ring system is expected to be nearly planar.Observed in numerous indoline derivatives. nih.gov

The determination of the absolute stereochemistry would be relevant if a chiral center were present. For the achiral this compound, the focus of the crystallographic analysis is on the detailed description of the molecular geometry and the supramolecular architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic and structural characteristics of organic molecules.

Electronic Structure and Molecular Orbital Theory (FMO)

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. unesp.br

Table 1: Conceptual Frontier Molecular Orbital Properties This table is based on general principles of electronic structure for analogous compounds, as specific data for 2,3-dihydro-1H-indole-5-carbaldehyde is not available in the provided search results.

Molecular Orbital Expected Primary Localization Implied Reactivity
HOMO Indoline (B122111) ring (Nitrogen and Benzene (B151609) moiety) Site for electrophilic attack

| LUMO | Carbaldehyde group and Aromatic Ring | Site for nucleophilic attack |

Electrostatic Potential Surfaces and Reactivity Descriptors

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the most negative electrostatic potential is expected to be concentrated around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atom of the aldehyde group and the N-H proton of the indoline ring would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Thermochemical Parameters and Stability Analyses

Computational methods can predict various thermochemical parameters, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for determining the thermodynamic stability of the molecule and for analyzing the energetics of chemical reactions in which it participates. Such calculations would reveal whether the formation of this compound is thermodynamically favorable under standard conditions. However, specific calculated values for this compound are not available in the searched literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could involve modeling reactions such as oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or electrophilic substitution on the benzene ring. While studies have detailed the reactions of related compounds like 1H-indole-3-carboxaldehyde, specific computational models for the reaction mechanisms of the title compound are not described in the available results. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The indoline ring of this compound is not perfectly flat due to the saturated C2-C3 bond. This allows for some conformational flexibility. Conformational analysis, through computational scanning of torsional angles, can identify the most stable, low-energy conformations of the molecule.

Molecular Dynamics (MD) simulations can further explore the conformational space and dynamic behavior of the molecule over time, providing insights into how it might interact with other molecules, such as solvent molecules or biological receptors. MD simulations on related heterocyclic structures have shown that the accessible conformations can be significantly influenced by the solvent environment. researchgate.net

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of molecules, particularly those with polar groups like this compound, can be significantly influenced by the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon. This is reflected in shifts in the UV-Visible absorption maxima. researchgate.net

Studies on related indolino spirobenzoxazines have shown that increasing solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength, depending on the nature of the electronic transition and the specific interactions (e.g., hydrogen bonding) between the solute and solvent. researchgate.net For this compound, polar protic solvents would be expected to form hydrogen bonds with both the N-H group and the carbonyl oxygen, which would stabilize the ground and/or excited states differently than polar aprotic or non-polar solvents, thus affecting the electronic absorption spectra. researchgate.netresearchgate.net

Strategic Applications in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Compounds

The aldehyde functional group of 2,3-dihydro-1H-indole-5-carbaldehyde serves as a versatile handle for the construction of more elaborate molecular architectures. Its utility as a starting material is evident in its conversion to a variety of complex heterocyclic derivatives.

One notable application is in the synthesis of novel oxindole derivatives. Oxindoles are a significant class of heterocyclic compounds with diverse biological activities. Patent literature describes synthetic routes where substituted indoline (B122111) structures are utilized to produce complex oxindoles that function as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors google.com.

Furthermore, the carbaldehyde can undergo condensation reactions to form larger, more complex molecules. For instance, substituted versions of indoline-5-carbaldehyde have been reacted with hydrazone derivatives to yield complex structures intended for therapeutic applications, such as inhibitors for the YAP/TAZ-TEAD protein-protein interaction, which is relevant in the treatment of certain cancers like malignant mesothelioma google.com.

Perhaps one of the most significant applications is its role as a key precursor in the multi-step synthesis of the pharmaceutical agent Silodosin. Silodosin is an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia google.com. Various N-substituted derivatives of indoline-5-carbaldehyde, such as l-[3-(benzyloxy)propyl]indoline-5-carbaldehyde, are crucial starting points in the synthetic pathways that ultimately yield the final drug substance google.comgoogle.com. These syntheses involve several steps of modification and functionalization, highlighting the importance of the indoline-carbaldehyde core as the foundational element.

Utilization in the Construction of Functionalized Scaffolds

The indoline-5-carbaldehyde framework is an excellent starting point for building highly functionalized molecular scaffolds. Its structure allows for modifications at the nitrogen atom, the aromatic ring, and the aldehyde group, enabling the creation of diverse chemical libraries.

The synthesis of Silodosin serves as a prime example, where the initial indoline scaffold is extensively elaborated. The process involves N-alkylation and subsequent chemical transformations that add significant complexity and functionality to the molecule, resulting in a precisely engineered therapeutic agent google.comgoogleapis.com.

Another powerful strategy for scaffold construction is the use of multicomponent reactions. A substituted version of the compound, 1-allyl-2,3-dihydro-1H-indole-5-carbaldehyde, has been employed in a three-component reaction to generate a library of diverse 6-amino-2,4-dihydropyrano[2,3-c]pyrazoles google.com. This approach is highly efficient for creating molecular diversity, as it combines multiple starting materials in a single step to produce complex products. Such libraries are invaluable in drug discovery for screening against various biological targets google.com.

Building Block in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency and atom economy. This compound and its derivatives are effective building blocks in such reactions.

A specific example is a three-component reaction that utilizes 1-allyl-2,3-dihydro-1H-indole-5-carbaldehyde, a pyrazolone derivative, and either malononitrile (B47326) or ethyl cyanoacetate. This reaction conveniently produces a diverse library of dihydropyrano[2,3-c]pyrazoles, which are investigated as potential inhibitors of ubiquitin-specific protease 7 (USP7) for applications in cancer and inflammation treatment google.com. The reaction demonstrates the utility of the indoline aldehyde as one of the key components that dictates the final structure of the complex product.

Table 1: Three-Component Reaction Involving a this compound Derivative google.com
Aldehyde ComponentPyrazolone ComponentActive Methylene (B1212753) ComponentProduct Class
1-allyl-2,3-dihydro-1H-indole-5-carbaldehydePyrazolone (4a)Malononitrile or Ethyl Cyanoacetate6-amino-2,4-dihydropyrano[2,3-c]pyrazoles

Synthesis of Specialized Chemical Probes and Intermediates

Beyond its role in building the core of a final product, this compound and its N-substituted analogs are crucial as synthetic intermediates in complex manufacturing processes. An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired product of a chemical reaction.

The industrial synthesis of Silodosin heavily relies on intermediates derived from indoline-5-carbaldehyde. Patent literature details the preparation and use of various haloalkyl- and benzyloxypropyl-substituted indoline carbaldehydes. These compounds are not the final therapeutic agent but are essential stepping stones in the synthetic sequence google.comgoogle.comgoogleapis.com. For example, compounds like l-(3-bromopropyl)indoline-5-carbaldehyde are synthesized and then used in subsequent reactions to build the final, more complex Silodosin molecule google.comgoogleapis.com. The stability and reactivity of these intermediates make them suitable for large-scale production google.com.

Table 2: Examples of this compound Derivatives as Synthetic Intermediates google.comgoogle.com
Intermediate Compound NameApplication
l-[3-(benzyloxy)propyl]indoline-5-carbaldehydeKey intermediate in the synthesis of Silodosin
l-(3-chloropropyl)indoline-5-carbaldehydeIntermediate in the synthesis of Silodosin precursors
l-(3-bromopropyl)indoline-5-carbaldehydeIntermediate for large-scale production of Silodosin
l-(2-bromoethyl)indoline-5-carbaldehydeIntermediate for Silodosin and related derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dihydro-1H-indole-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, indole derivatives can be prepared by refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with amines or thiazolone derivatives in acetic acid . Optimization involves adjusting molar ratios (e.g., 1:1.1 for aldehyde-to-amine), reaction duration (3–5 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring reaction progress with TLC or HPLC ensures yield maximization .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and aromatic carbons. IR spectroscopy verifies the C=O stretch (~1680–1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves structural ambiguities. Ensure data-to-parameter ratios >10.2 and R-factors <0.04 for accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and use certified disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Contradictions (e.g., disordered atoms or twinning) require iterative refinement in SHELXL. Use TWIN/BASF commands for twinned data and PART instructions for disorder. Validate with Rint_{\text{int}} <5% and CCweak_{\text{weak}} >30% . Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to identify outliers .

Q. What strategies address discrepancies in reactivity predictions between computational models and experimental results?

  • Methodological Answer :

  • DFT Adjustments : Include solvent effects (e.g., PCM model for acetic acid) and dispersion corrections (e.g., D3-BJ) to improve accuracy .
  • Experimental Calibration : Compare computed activation energies (e.g., for aldehyde oxidation) with kinetic studies using stopped-flow UV-Vis. Adjust transition-state guesses iteratively .

Q. How can the aldehyde group in this compound be selectively functionalized without disrupting the indole ring?

  • Methodological Answer :

  • Protection : Use TMSCl or trityl groups to shield the aldehyde during indole bromination or alkylation .
  • Selective Reactions : Perform reductive amination (NaBH3_3CN, pH 5–6) or Knoevenagel condensation (piperidine catalyst) to target the aldehyde while preserving ring integrity .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40–60°C and pH 2–12 for 4 weeks. Monitor degradation via UPLC-MS, identifying products like indole-5-carboxylic acid (oxidation) or dimerized Schiff bases .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.